4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
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Overview
Description
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of phthalazinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Scientific Research Applications
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, a key structural component of this compound, have been reported to exhibit a broad spectrum of biological activities . They have been used as important pharmacophores in the creation of novel drug molecules .
Mode of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit various biological activities, including antibacterial effects . The interaction of this compound with its targets could potentially result in changes that contribute to these observed activities.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to the observed antibacterial, antifungal, and nematocidal activities .
Pharmacokinetics
It’s worth noting that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of this compound.
Result of Action
Bioassay results have shown that 1,2,4-oxadiazole derivatives can exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . Some compounds have also shown strong antibacterial effects .
Future Directions
The future directions in the research of 1,3,4-oxadiazole derivatives, including the compound “4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one”, involve further refinement of these compounds as potential drug candidates for the treatment of Alzheimer’s disease . The focus is on improving their acetylcholinesterase inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions to form the corresponding hydrazide. The hydrazide is then cyclized with a carboxylic acid derivative to form the 1,2,4-oxadiazole ring.
Coupling with Phthalazinone: The oxadiazole intermediate is then coupled with a phthalazinone derivative. This step typically involves a condensation reaction under basic conditions, using reagents such as sodium hydride or potassium carbonate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2) with catalysts like iron(III) chloride (FeCl3)
Major Products
Oxidation: Formation of oxides or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Comparison with Similar Compounds
Similar Compounds
- **4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
- **4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
- **4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one
Uniqueness
This compound stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group may enhance its interaction with certain molecular targets, making it more effective in specific applications compared to its analogs.
Properties
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2/c1-15-8-7-9-16(14-15)21-24-22(29-26-21)20-18-12-5-6-13-19(18)23(28)27(25-20)17-10-3-2-4-11-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQFWALJSQZKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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